4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride
Overview
Description
4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride is a chemical compound with the molecular formula C15H23BrClNO It is characterized by the presence of a bromine atom, a tert-butyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride typically involves the reaction of 2-bromo-4-(tert-butyl)phenol with piperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the phenoxy-piperidine linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid in the presence of a catalyst.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce phenolic derivatives .
Scientific Research Applications
4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylphenol: A precursor in the synthesis of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride.
4-Bromo-2,6-di-tert-butylphenol: A related compound with similar structural features but different reactivity and applications.
2-Bromo-4-tert-butylaniline: Another compound with a bromine atom and tert-butyl group, used in different chemical reactions.
Uniqueness
This compound is unique due to the presence of both a piperidine ring and a phenoxy group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-bromo-4-tert-butylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOTUXOUEBOBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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